

L-DOPA-d6 (Levodopa-d6): Technical Guide & Supply Chain Intelligence

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Compound of Interest

Compound Name: L-DOPA-d6

Cat. No.: B12310715

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Executive Summary

L-DOPA-d6 (Levodopa-d6; CAS: 713140-75-1) is the hexadeuterated isotopologue of 3,4-dihydroxy-L-phenylalanine.[1][2][3][4] Unlike the more common L-DOPA-d3 (ring-labeled), the d6 variant incorporates deuterium at both the aromatic ring (positions 2, 5, 6) and the alkyl side chain (

).[4]

This specific labeling pattern provides a +6 Da mass shift, offering superior spectral resolution in LC-MS/MS assays by eliminating interference from the naturally occurring M+1 and M+2 isotopes of endogenous L-DOPA, which can be significant in high-concentration biological samples (e.g., plasma from Parkinson's disease patients).

This guide details the commercial landscape, critical quality attributes (CQAs), and validated workflows for integrating **L-DOPA-d6** into bioanalytical and metabolic research.

Part 1: Technical Specifications & Critical Quality Attributes (CQAs)

To ensure assay reproducibility, the **L-DOPA-d6** reagent must meet stringent physicochemical criteria. The specific labeling pattern is critical for metabolic stability studies, as deuterium placement affects the Kinetic Isotope Effect (KIE).

Chemical Identity[2][3][5]

- Systematic Name: 3-(3,4-Dihydroxyphenyl-2,5,6-d3)-L-alanine-2,3,3-d3
- CAS Number: 713140-75-1[1][2][3][4][5][6]

- Molecular Formula:

[2][3][6]

- Molecular Weight: 203.23 g/mol (vs. 197.19 g/mol for unlabeled L-DOPA)
- Solubility: Soluble in 1M HCl and dilute organic acids (formic/acetic); sparingly soluble in neutral water; unstable in alkaline solutions (rapid oxidation to quinones).

Isotopic Purity vs. Chemical Purity

Researchers often conflate these two metrics. For **L-DOPA-d6**, Isotopic Enrichment is the primary CQA.

- Requirement:

atom % D.[4]

- Why it matters: If the d6 standard contains significant d0 (unlabeled) or d3 impurities, it will contribute signal to the analyte channel (cross-talk), artificially inflating the calculated concentration of endogenous L-DOPA.

Labeling Map & Stability

The d6 pattern protects the molecule against specific metabolic enzymes:

- Ring Deuteration (2,5,6): Minimal effect on COMT (Catechol-O-methyltransferase) but stabilizes the ring against oxidation.

- Side-chain Deuteration (

): The

-deuterium significantly slows decarboxylation by AADC (Aromatic L-amino acid decarboxylase) due to the primary Kinetic Isotope Effect (KIE).



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Figure 1: Structural labeling logic of **L-DOPA-d6**. The combination of ring and chain labeling provides the +6 Da mass shift.

Part 2: Commercial Supply Matrix

The following suppliers are verified sources for high-enrichment **L-DOPA-d6**. Note that "d3" is more common; ensure you order the specific d6 catalog numbers listed below.



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Procurement Strategy:

- For routine LC-MS quantification: Buy 10mg from C/D/N Isotopes or MCE.
- For clinical trials (GLP/GMP): Contact Alsachim or TRC for a custom synthesis quote with a full Certificate of Analysis (CoA) including chiral purity data.

Part 3: Validated Application Workflow (LC-MS/MS)

The following protocol is designed for the quantification of L-DOPA in plasma using **L-DOPA-d6** as the Internal Standard (IS).

The Stability Challenge

L-DOPA is a catecholamine and is highly susceptible to auto-oxidation at neutral or alkaline pH, forming melanin-like pigments.

- Critical Step: All stock solutions and matrices must be acidified and contain an antioxidant.

Reagent Preparation

- Stock Solution (1 mg/mL): Dissolve 1 mg **L-DOPA-d6** in 1 mL of 0.1 M HCl. Do not use water or DMSO alone. Store at -80°C.
- Working IS Solution: Dilute Stock to 100 ng/mL in 0.1% Formic Acid containing 0.1% Ascorbic Acid (antioxidant). Prepare fresh daily.

Extraction Protocol (Protein Precipitation)

This method minimizes losses due to oxidation.

- Aliquot: Transfer 100 μ L Plasma into a light-protected tube.
- Spike: Add 10 μ L of **L-DOPA-d6** Working IS. Vortex.
- Precipitate: Add 400 μ L ice-cold Acetonitrile containing 0.1% Formic Acid.
- Centrifuge: 14,000 x g for 10 min at 4°C.
- Supernatant: Transfer to a glass vial (plastic can adsorb catecholamines).

LC-MS/MS Parameters

- Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex F5) to retain polar catecholamines.
- Mobile Phase A: Water + 0.1% Formic Acid + 1mM Ammonium Formate.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Ionization: ESI Positive Mode.

MRM Transitions:



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Note: The +6 Da shift is maintained in the fragment ion (152 → 158), confirming the label is retained on the core structure during fragmentation.



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Figure 2: Step-by-step bioanalytical workflow ensuring catechol stability and accurate quantification.

Part 4: The Kinetic Isotope Effect (KIE) Context

While primarily used as an internal standard, **L-DOPA-d6** is also a tool for mechanistic enzymology.

Deuterium Switch Hypothesis

Replacing hydrogen with deuterium strengthens the chemical bond (C-D is stronger than C-H), potentially slowing down the rate of bond cleavage during metabolism.

- AADC Pathway: The -carbon position in **L-DOPA-d6** is deuterated. AADC (Aromatic L-amino acid decarboxylase) cleaves this C-C bond to form dopamine.
- Observation: The use of d6 (specifically the

-deuterium) results in a Primary KIE, significantly reducing the rate of conversion to dopamine.

- Implication: For researchers studying extended release or half-life extension of L-DOPA therapies, d6 analogs serve as model compounds to test if deuteration can improve pharmacokinetic (PK) profiles by delaying metabolism [1].

References

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